8-Bromo-1-chloro-4-methylisoquinoline
Description
Contextualization of the Isoquinoline (B145761) Heterocycle in Chemical Sciences
The isoquinoline heterocycle, a structural isomer of quinoline (B57606), is a fundamental motif in the chemical sciences. wikipedia.orgresearchgate.net This bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, forms the core of numerous naturally occurring alkaloids with significant pharmacological properties, a discovery dating back to its initial isolation from coal tar in the late 19th century. numberanalytics.com The presence of the nitrogen atom imparts basicity to the molecule and provides a reactive site for various chemical transformations. wikipedia.orgresearchgate.net Its unique electronic and structural features have made it a privileged scaffold in medicinal chemistry and a versatile component in the synthesis of dyes, paints, and materials with specific optical and electronic properties. wikipedia.orgnumberanalytics.comnumberanalytics.com
Overview of Substituted Isoquinolines in Contemporary Organic Synthesis Research
Contemporary organic synthesis research has extensively focused on the development of new and efficient methods for the preparation of substituted isoquinolines. nih.govharvard.edunih.gov Traditional methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been foundational, but modern chemistry continually seeks more versatile and environmentally benign strategies. nih.govacs.orguj.edu.pl Recent advancements include transition-metal catalyzed reactions, multicomponent reactions, and C-H activation methodologies, which allow for the rapid and diverse functionalization of the isoquinoline core. nih.govorganic-chemistry.org This drive is largely fueled by the demand for novel isoquinoline derivatives as potential therapeutic agents, with applications ranging from anticancer to neuroprotective agents. numberanalytics.comnih.gov The ability to introduce a wide array of substituents at various positions on the isoquinoline ring is crucial for fine-tuning the biological activity and physical properties of the resulting molecules. nih.govnih.gov
Significance of Polyhalogenated Alkylisoquinolines as Advanced Synthetic Intermediates
Within the vast family of substituted isoquinolines, polyhalogenated alkylisoquinolines stand out as highly valuable and advanced synthetic intermediates. The presence of multiple halogen atoms on the alkyl-substituted isoquinoline framework offers a rich platform for further chemical modifications. nih.govresearchgate.net Halogens can serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of complex carbon and heteroatom-based substituents. The differential reactivity of various halogens (e.g., bromine vs. chlorine) can allow for selective and sequential transformations, providing a strategic advantage in the construction of complex molecular architectures. This strategic placement of halogens significantly enhances the synthetic utility of the isoquinoline scaffold, making these compounds key precursors in the synthesis of elaborate target molecules.
Specific Focus on 8-Bromo-1-chloro-4-methylisoquinoline within the Broader Isoquinoline Class
This article will now narrow its focus to a specific and strategically important member of the polyhalogenated alkylisoquinoline class: This compound . This compound encapsulates the key features of a highly functionalized synthetic intermediate. The presence of a bromine atom at the 8-position, a chlorine atom at the 1-position, and a methyl group at the 4-position provides multiple, distinct reactive sites. The differential reactivity of the C-Br and C-Cl bonds, coupled with the influence of the methyl group, allows for a high degree of control in subsequent synthetic manipulations. Understanding the synthesis, properties, and reactivity of this specific molecule is crucial for leveraging its full potential in the design and construction of novel and complex chemical entities.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 1256836-14-2 chemicalbook.com |
| Molecular Formula | C10H7BrClN |
| Molecular Weight | 256.53 g/mol achemblock.com |
| IUPAC Name | This compound |
| SMILES | CC1=CC=C(Br)C2=C1C=NC=C2Cl |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
8-bromo-1-chloro-4-methylisoquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-13-10(12)9-7(6)3-2-4-8(9)11/h2-5H,1H3 |
InChI Key |
JBUSBLRYPCOMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1C=CC=C2Br)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of 8 Bromo 1 Chloro 4 Methylisoquinoline
Reactivity Profiles of Halogen Substituents (Bromine at C8 and Chlorine at C1)
The differing positions and inherent electronic properties of the bromine and chlorine atoms on the isoquinoline (B145761) ring system result in distinct reactivity profiles. The chlorine atom at the C1 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. researchgate.net Conversely, the bromine atom at the C8 position on the benzenoid ring is more susceptible to metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at either the C1 or C8 position.
Pathways for Nucleophilic Aromatic Substitution Reactions
The C1-chloro substituent is particularly susceptible to nucleophilic aromatic substitution (SNA) reactions. nih.gov This enhanced reactivity is a consequence of the adjacent nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. libretexts.org This intermediate is a key feature of the addition-elimination mechanism, the generally accepted pathway for nucleophilic aromatic substitution on activated aryl halides. libretexts.org
The reaction proceeds via a two-step mechanism:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted.
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, resulting in the substituted product.
A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiolates, leading to the corresponding ethers, amines, and thioethers at the C1 position. The presence of electron-withdrawing groups, such as the nitro group, can further activate the ring towards nucleophilic attack. libretexts.org
Participation in Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Sonogashira)
The bromine atom at the C8 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. mdpi-res.com The general reactivity order for halogens in these reactions is I > Br > Cl, making the C8-bromo position more reactive than the C1-chloro position under typical cross-coupling conditions. researchgate.net
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C8 position and a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes, which are valuable intermediates in the preparation of more complex molecules, including pharmaceuticals and natural products. libretexts.org
Table 1: Reactivity of Halogen Substituents in 8-Bromo-1-chloro-4-methylisoquinoline
| Position | Halogen | Typical Reaction Type | Activating/Directing Effects |
|---|---|---|---|
| C1 | Chlorine | Nucleophilic Aromatic Substitution | Activated by adjacent nitrogen atom |
| C8 | Bromine | Metal-Catalyzed Cross-Coupling | More reactive than chlorine in cross-coupling |
Directed Ortho-Metalation Reactions and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the context of this compound, a directing group on the molecule can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. While the inherent directing groups on this specific molecule are not exceptionally strong, the possibility of introducing a potent directing group could enable this transformation. Following metalation, the resulting organometallic intermediate can be quenched with various electrophiles to introduce a wide range of substituents.
Chemical Transformations Involving the Methyl Group at C4
The methyl group at the C4 position of the isoquinoline core is not merely a passive substituent. It can undergo a variety of chemical transformations, providing another avenue for molecular diversification.
Oxidation of the methyl group can yield the corresponding carboxylic acid or aldehyde, depending on the reaction conditions and the oxidizing agent employed. For instance, selenium dioxide is a reagent known to oxidize methyl groups on heterocyclic rings. thieme-connect.de The resulting carbonyl compounds can then serve as versatile synthetic handles for further modifications.
Furthermore, the C4-methyl group can potentially be functionalized through radical reactions or by deprotonation with a strong base to form a carbanion, which can then react with electrophiles. The acidity of the methyl protons is influenced by the electronic nature of the isoquinoline ring.
Susceptibility to Electrophilic Aromatic Substitution on the Benzenoid Ring of the Isoquinoline Core
Electrophilic aromatic substitution (EAS) reactions on the isoquinoline nucleus are generally directed to the benzenoid ring (the benzene (B151609) ring portion). The nitrogen atom in the pyridinoid ring is deactivating towards electrophilic attack. The positions most susceptible to EAS are C5 and C8. However, in this compound, the C8 position is already substituted. Therefore, electrophilic substitution would be expected to occur primarily at the C5 position.
Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions required for these reactions would need to be carefully optimized to achieve selective substitution at the desired position and to avoid unwanted side reactions.
Oxidative Transformations of the Isoquinoline Ring System
The isoquinoline ring system itself can undergo oxidative transformations. Strong oxidizing agents can lead to the cleavage of the ring system. For example, oxidation can yield phthalic acid and pyridine-3,4-dicarboxylic acid, which was a key reaction in the original structure elucidation of isoquinoline. thieme-connect.de
Under milder conditions, it is possible to form N-oxides by treating the isoquinoline with reagents like peroxy acids. The resulting isoquinoline N-oxide can exhibit altered reactivity and can be a useful intermediate for further functionalization.
Table 2: Summary of Chemical Transformations
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| C1-Chloro | Nucleophilic Aromatic Substitution | C1-alkoxy, C1-amino, C1-thioether derivatives |
| C8-Bromo | Metal-Catalyzed Cross-Coupling | C8-aryl, C8-alkynyl derivatives |
| C4-Methyl | Oxidation | 4-carboxyisoquinoline, 4-formylisoquinoline |
| Benzenoid Ring | Electrophilic Aromatic Substitution | C5-nitro, C5-halo derivatives |
| Isoquinoline Ring | Oxidation | Ring-cleaved products, N-oxides |
Studies on Rearrangement Reactions within Substituted Isoquinoline Frameworks
While specific studies focusing solely on the rearrangement reactions of this compound are not extensively documented in publicly available literature, the reactivity of the broader substituted isoquinoline framework provides significant insight into potential rearrangement pathways. These reactions are fundamental in organic synthesis for creating structural diversity and accessing novel heterocyclic scaffolds. Research into analogous systems reveals several key types of rearrangements that could be applicable to or influence the chemical behavior of substituted isoquinolines.
Skeletal Rearrangements via N-Oxides
One notable area of study involves the rearrangement of isoquinoline N-oxides. The transformation of isoquinoline N-oxides, particularly under the influence of reagents like phosphorus oxychloride, can lead to the formation of 4-substituted isoquinolines. acs.org For instance, the reaction of an isoquinoline N-oxide with phosphorus oxychloride at elevated temperatures has been shown to yield 1,4-dichloroisoquinoline. acs.org This type of rearrangement suggests a potential pathway for modifying the substitution pattern of the isoquinoline core. The mechanism often involves the formation of an intermediate adduct, followed by a rearrangement that can introduce a substituent at the C4 position. The presence of existing substituents, such as the bromo, chloro, and methyl groups in this compound, would be expected to influence the electronic properties of the ring and, consequently, the feasibility and outcome of such rearrangements.
Sigmatropic Rearrangements: The Aza-Claisen Rearrangement
Sigmatropic rearrangements, particularly the aza-Claisen rearrangement, represent a powerful tool for the C-C bond formation and functionalization of nitrogen-containing heterocycles. wikipedia.org Studies have demonstrated the application of aza-Claisen type rearrangements in the synthesis of complex isoquinoline-fused isoquinolines. scilit.comrawdatalibrary.netresearchgate.net This type of reaction typically involves an N-allylated isoquinoline intermediate which, upon catalysis (e.g., with gold compounds), undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. scilit.comrawdatalibrary.net This process allows for the introduction of substituted side chains, which can then participate in further cyclization reactions. While this specific rearrangement requires the initial N-allylation of the isoquinoline nitrogen, it highlights a versatile strategy for skeletal elaboration that could potentially be applied to derivatives of this compound.
Cationic Rearrangements: The Wagner-Meerwein Rearrangement
In specific structural contexts, isoquinoline derivatives can undergo classic cationic rearrangements. One documented example involves the reaction of 1-(4-methoxyphenyl)-1-(1-methylcyclohexyl)ethanol with nitriles in concentrated sulfuric acid. This reaction proceeds through a consecutive Wagner-Meerwein rearrangement and a Ritter reaction to yield 1′-substituted 6′-methoxy-4′,4′-dimethyl-4′H-spiro[cyclohexane-1,3′-isoquinolines]. researchgate.net The Wagner-Meerwein rearrangement, a type of 1,2-hydride or 1,2-alkyl shift, is driven by the formation of a more stable carbocation. cambridgescholars.com While this example involves a spirocyclic system, it underscores the possibility of skeletal rearrangements in precursors used for constructing substituted isoquinolines, where the substituent pattern on the isoquinoline ring could be influenced by such rearrangements.
Cine Substitution: The Von Richter Rearrangement
The Von Richter rearrangement is a classic reaction involving the cine substitution of an aromatic nitro group with a carboxyl group, typically initiated by cyanide. wikipedia.org The reaction proceeds through a complex mechanism involving nucleophilic attack of cyanide ortho to the nitro group, followed by a series of cyclization and ring-opening steps, ultimately leading to the elimination of nitrogen gas and the formation of a benzoic acid derivative where the new carboxyl group is adjacent to the original position of the nitro group. wikipedia.orguacdn.net While this reaction is specific to nitro-aromatic compounds, it serves as an important example of a rearrangement that alters the substitution pattern on an aromatic ring system. If a nitro analogue of this compound were synthesized, it could potentially undergo such a rearrangement, leading to a significant structural modification.
Synthesis and Characterization of Derivatives and Analogues of 8 Bromo 1 Chloro 4 Methylisoquinoline
Generation of Polyhalogenated Isoquinoline (B145761) Derivatives
Further halogenation of the 8-Bromo-1-chloro-4-methylisoquinoline core can provide access to tri- or tetra-halogenated isoquinolines, which are valuable intermediates for creating highly functionalized molecules. The introduction of additional halogens can be achieved through electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents and the reaction conditions.
For 8-substituted quinolines and isoquinolines, electrophilic attack often occurs at the C5 or C7 positions. Metal-free halogenation protocols represent an operationally simple and economical route. For instance, a protocol for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) has been established. rsc.orgrsc.org This method proceeds at room temperature and demonstrates high regioselectivity. rsc.orgrsc.org Applying this to this compound would likely yield the corresponding C5-halogenated product.
Additionally, the methyl group at the C4 position can undergo radical halogenation. For example, halogenation of 8-methylquinoline (B175542) with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can lead to the formation of halomethyl derivatives, which serve as precursors for further functionalization. rsc.org
Table 1: Potential Polyhalogenation Reactions
| Reaction Type | Reagent | Target Position | Potential Product |
|---|---|---|---|
| Electrophilic Chlorination | Trichloroisocyanuric acid (TCCA) | C5 | 8-Bromo-1,5-dichloro-4-methylisoquinoline |
| Electrophilic Bromination | Tribromoisocyanuric acid (TBCA) | C5 | 5,8-Dibromo-1-chloro-4-methylisoquinoline |
| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 4-Methyl | 8-Bromo-4-(bromomethyl)-1-chloroisoquinoline |
Synthetic Routes to Isoquinoline-Quinone Derivatives
Isoquinoline-5,8-diones are a class of compounds known for their biological activities. The synthesis of these quinones from this compound is a multi-step process that hinges on the initial conversion of the 8-bromo substituent into a group that can facilitate quinone formation, typically a hydroxyl or amino group.
A plausible synthetic route would begin with the nucleophilic aromatic substitution of the 8-bromo group. This could be achieved by reacting the starting material with sodium methoxide (B1231860) to yield an 8-methoxy derivative, followed by demethylation with an agent like boron tribromide (BBr₃) to give the 8-hydroxyisoquinoline. Subsequent oxidation of the 8-hydroxyisoquinoline derivative, often after introduction of another hydroxyl or amino group at the C5 position, can yield the desired isoquinoline-5,8-dione. A common method for this oxidation is the use of Fremy's salt (potassium nitrosodisulfonate) or ceric ammonium (B1175870) nitrate (B79036) (CAN).
Formation of Fused Heterocyclic Systems (e.g., Triazolo and Tetrazolo Isoquinolines)
The 1-chloro substituent on the isoquinoline ring is a key functional group for the construction of fused N-heterocyclic systems. The electron-withdrawing nature of the imine nitrogen activates the C1 position for nucleophilic substitution, making it an ideal site for annulation reactions.
A well-established method for forming a fused tetrazole ring is the reaction of a 1-chloroheterocycle with sodium azide (B81097) (NaN₃). nih.gov This reaction proceeds via an initial nucleophilic substitution of the chloride by the azide anion, followed by an intramolecular cyclization of the resulting 1-azidoisoquinoline (B14439438) to form the stable, fused tetrazolo[1,5-a]isoquinoline system. This transformation is typically high-yielding and regioselective.
The synthesis of fused triazoles can be achieved through a multi-step sequence. One common approach involves a Sonogashira coupling (see section 4.5.1) at the C8-bromo position with a terminal alkyne. The resulting 8-alkynylisoquinoline can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an azide to form the 1,2,3-triazole ring.
Table 2: Synthesis of Fused Heterocycles
| Target System | Key Reagent | Reactive Site | Intermediate/Product |
|---|---|---|---|
| Tetrazolo[1,5-a]isoquinoline | Sodium azide (NaN₃) | C1-Cl | 5-Bromo-8-methyltetrazolo[1,5-a]isoquinoline |
| 1,2,3-Triazole (fused via C7-C8) | 1. Terminal alkyne (Sonogashira) 2. Organic azide (CuAAC) | C8-Br | 8-(1-Aryl-1H-1,2,3-triazol-4-yl)-1-chloro-4-methylisoquinoline |
Construction of Complex Naphthoisoquinoline and Other Fused-Ring Systems
Building larger fused aromatic systems like naphthoisoquinolines requires strategies that can form new carbon-carbon bonds to construct an additional carbocyclic ring. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. A plausible strategy to construct a naphthoisoquinoline skeleton would involve a Suzuki coupling reaction at the C8 position.
For instance, coupling this compound with 2-formylphenylboronic acid would yield an intermediate biaryl compound. This intermediate can then undergo an intramolecular cyclization reaction, such as an acid-catalyzed Friedel-Crafts type reaction or a McMurry coupling, to form the new six-membered ring, resulting in a fused naphthoisoquinoline system. The specific conditions for the cyclization would depend on the nature of the substituents.
Methodologies for Structural Diversification based on this compound
The differential reactivity of the C-Br and C-Cl bonds is a cornerstone of the synthetic utility of this compound. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy. This reactivity difference allows for selective functionalization at the C8 position while leaving the C1 chlorine atom untouched. nih.gov Subsequently, the less reactive C1-chloro group can be functionalized under more forcing conditions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the C8-Br with various aryl- or vinylboronic acids or esters. nih.gov This is a robust method for synthesizing biaryl compounds.
Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling the C8-Br with terminal alkynes. researchgate.net The resulting alkynylisoquinolines are versatile intermediates for further transformations, such as the synthesis of triazoles mentioned previously. researchgate.net
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling the C8-Br with a wide range of primary or secondary amines. rsc.org This provides direct access to 8-aminoisoquinoline (B1282671) derivatives.
Following selective reaction at C8, the C1-chloro position can be targeted using similar cross-coupling reactions, often requiring higher temperatures, different ligands, or more reactive catalysts to proceed efficiently.
Table 3: Selective Cross-Coupling Reactions
| Reaction | Coupling Partner | Reactive Site | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | C8-Br (selective) | Pd(PPh₃)₄, Na₂CO₃ | 8-Aryl-1-chloro-4-methylisoquinoline |
| Sonogashira Coupling | R-C≡CH | C8-Br (selective) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 8-Alkynyl-1-chloro-4-methylisoquinoline |
| Buchwald-Hartwig Amination | R¹R²NH | C8-Br (selective) | Pd₂(dba)₃, BINAP, NaOtBu | 8-(R¹R²-amino)-1-chloro-4-methylisoquinoline |
| Suzuki Coupling | Ar-B(OH)₂ | C1-Cl | Pd(OAc)₂, SPhos, K₃PO₄ (more forcing conditions) | 1-Aryl-8-substituted-4-methylisoquinoline |
The 4-methyl group provides another handle for structural diversification. It can be functionalized through oxidation or halogenation reactions.
Oxidation: The methyl group can be selectively oxidized to an aldehyde or a carboxylic acid. Selenium dioxide (SeO₂) is a classic reagent for oxidizing methyl groups on azaheterocycles to aldehydes. pvamu.edu More recently, metal-free methods using hypervalent iodine reagents have also been developed for this transformation. pvamu.edu Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), although care must be taken to avoid over-oxidation of the heterocyclic ring system.
Halogenation: As mentioned in section 4.1, the methyl group can undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide). rsc.org The resulting 4-(halomethyl)isoquinoline is a highly reactive intermediate, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NR₂).
Strategies for Further Functionalization of the Isoquinoline Nitrogen Atom
The nitrogen atom at position 2 of the isoquinoline scaffold is a key site for chemical modification, influencing the electronic properties, solubility, and biological activity of the resulting derivatives. Functionalization at this position can be broadly categorized into several key strategies, including N-alkylation, N-arylation, and N-oxide formation. These modifications open up avenues for creating a diverse library of compounds based on the this compound core.
N-Alkylation and the Formation of Isoquinolinium Salts
A fundamental strategy for functionalizing the isoquinoline nitrogen is through N-alkylation, which leads to the formation of quaternary isoquinolinium salts. This transformation not only introduces a new substituent but also significantly alters the reactivity of the heterocyclic ring, making it more susceptible to nucleophilic attack.
The most common method for N-alkylation involves the reaction of the isoquinoline with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a suitable solvent. This is a classical Menschutkin reaction. For a substrate like this compound, the reaction would proceed by the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide.
These resulting isoquinolinium salts are stable compounds that can be isolated and characterized. rsc.org They are valuable intermediates in organic synthesis. For instance, reduction of isoquinolinium salts with reagents like sodium borohydride (B1222165) can yield 1,2-dihydroisoquinolines or fully saturated 1,2,3,4-tetrahydroisoquinolines, depending on the reaction conditions. tutorsglobe.com The presence of an electron-withdrawing group on the isoquinoline ring can increase the stability of the corresponding N-alkyl isoquinolinium salt. nih.gov
A variety of alkylating agents can be employed, allowing for the introduction of diverse functionalities. The choice of solvent and reaction temperature can influence the reaction rate and yield.
| Strategy | Reagents | Product Type | Key Features |
| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br), 1-bromoalkanes | Quaternary Isoquinolinium Salts | Classical Menschutkin reaction; product is a stable salt; activates the ring for nucleophilic attack. researchgate.net |
| Reductive Alkylation | Aldehydes, Hantzsch ester, Boronic acid catalyst | N-Alkyl Tetrahydroisoquinolines | One-pot tandem reduction and alkylation; mild reaction conditions. |
N-Arylation Strategies
Introducing an aryl group onto the isoquinoline nitrogen is generally more challenging than N-alkylation. However, modern cross-coupling methodologies have enabled the synthesis of N-aryl isoquinolinium salts, which were previously difficult to access via traditional methods. sci-hub.se
One such advanced strategy involves the nickel-catalyzed annulation of o-halobenzaldehydes with amines and alkynes. sci-hub.senih.gov This approach allows for the construction of the N-aryl isoquinolinium salt in a single catalytic step. While this method builds the ring system and functionalizes the nitrogen simultaneously, similar transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could theoretically be adapted for the direct N-arylation of a pre-formed isoquinoline like this compound with an aryl halide.
N-aryl-1,2,3,4-tetrahydroisoquinolines can also be synthesized through multi-step sequences involving reductive amination and palladium-catalyzed cross-coupling reactions. thieme-connect.com
| Strategy | Reagents/Catalysts | Product Type | Key Features |
| Nickel-Catalyzed Annulation | o-halobenzaldehydes, amines, alkynes, Ni-catalyst | N-Aryl Isoquinolinium Salts | Builds the isoquinoline ring and introduces the N-aryl group simultaneously; provides access to previously difficult-to-synthesize compounds. sci-hub.senih.gov |
| Stereoselective 1-Arylation via N-Acyl Salts | Chiral chloroformates, organometallic aryl reagents | N-Acyl-1-aryldihydroisoquinolines | Activation of the nitrogen with an acyl group facilitates subsequent arylation at C-1. arkat-usa.org |
Formation and Reactivity of Isoquinoline N-Oxides
Oxidation of the isoquinoline nitrogen atom provides another versatile intermediate: the isoquinoline N-oxide. This can be achieved through direct oxidation of the isoquinoline using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or through synthetic routes that build the N-oxide functionality during the ring's construction. nih.govthieme-connect.de
The N-oxide functionality significantly modifies the reactivity of the isoquinoline ring. It can activate the C-2 position for deoxygenative functionalization. For example, isoquinoline N-oxides can react with N-sulfonyl-1,2,3-triazoles in a metal-free reaction to yield α-triazolylquinolines. beilstein-journals.org The N-oxide can also be a precursor for other functional groups or can be removed reductively to regenerate the parent isoquinoline. The synthesis of isoquinoline N-oxides can be achieved via copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. rsc.org
The development of methods for the synthesis of isoquinoline N-oxides, such as the hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes, provides a route to polysubstituted N-oxides. nih.gov
| Strategy | Reagents | Product Type | Key Features |
| Direct N-Oxidation | m-CPBA, Hydrogen Peroxide | Isoquinoline N-Oxide | Straightforward oxidation of the nitrogen lone pair. thieme-connect.de |
| Cyclization Routes | (E)-2-alkynylaryl oxime derivatives, Cu(I) catalyst | Isoquinoline N-Oxide | Builds the heterocyclic ring with the N-oxide functionality in place. rsc.org |
| Deoxygenative Functionalization | N-sulfonyl-1,2,3-triazoles | C2-functionalized isoquinolines | The N-oxide acts as an activating group for substitution at the C2 position. beilstein-journals.org |
Advanced Spectroscopic Characterization Methodologies in Substituted Isoquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms. In 8-Bromo-1-chloro-4-methylisoquinoline, the chemical shifts (δ) and coupling constants (J) of the proton signals allow for precise positional assignment.
The aromatic region of the ¹H NMR spectrum is of particular importance. The protons on the isoquinoline (B145761) core exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with adjacent protons. For instance, the relative positions of the bromine and chlorine substituents, as well as the methyl group, create a unique electronic environment that influences the shielding and deshielding of the aromatic protons, resulting in a distinct spectral fingerprint. The methyl group typically appears as a singlet in the upfield region of the spectrum.
A representative, though not specific, ¹H NMR data set for a related substituted isoquinoline shows aromatic protons in the range of δ 7.0-8.5 ppm and methyl protons around δ 2.5 ppm. The exact values for this compound would require experimental determination.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are indicative of their hybridization and the electronegativity of the atoms they are bonded to. The carbon atoms of the isoquinoline ring typically resonate in the downfield region (δ 120-160 ppm), with carbons bonded to nitrogen or halogens appearing at even lower fields. oregonstate.edu The quaternary carbons, those with no attached protons, are also readily identified, though they often exhibit weaker signals. oregonstate.edu The methyl carbon, being an sp³-hybridized carbon, will appear in the upfield region of the spectrum (typically δ 15-30 ppm).
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
|---|---|
| C=N | 150 - 165 |
| C-Cl | 145 - 155 |
| C-Br | 115 - 125 |
| Aromatic C-H | 120 - 140 |
| Aromatic C (quaternary) | 125 - 150 |
Note: These are predicted ranges and actual values may vary.
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are essential for the definitive structural assignment of complex molecules like this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum reveal the connectivity of the proton network within the molecule, helping to piece together fragments of the structure. sdsu.edunih.gov
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduustc.edu.cn It provides a direct link between the ¹H and ¹³C NMR data, allowing for the unambiguous assignment of carbon resonances for all protonated carbons. sdsu.eduustc.edu.cn
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly powerful for identifying quaternary carbons and for connecting different spin systems that are separated by non-protonated atoms, thereby completing the assembly of the molecular structure. sdsu.eduyoutube.com
Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the isoquinoline core. science.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula, C₁₀H₇BrClN.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. docbrown.info The relative abundance of these isotopic peaks can confirm the presence of one bromine and one chlorine atom in the molecule. docbrown.infomiamioh.edu Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms or the methyl group, leading to the formation of stable fragment ions that can be analyzed to further support the proposed structure.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Bond Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group/Bond | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3000 - 3100 |
| C=N stretch (in aromatic ring) | 1620 - 1550 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-Cl stretch | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the isoquinoline ring in this compound is expected to absorb UV light, leading to the promotion of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of isoquinoline itself shows characteristic absorption bands. nist.gov The introduction of substituents like bromine, chlorine, and a methyl group will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, are dependent on the nature and position of the substituents and can provide further insights into the electronic structure of the molecule. The analysis of these electronic transitions helps to confirm the extent of conjugation within the aromatic system. researchgate.net
Utility of In Situ Spectroscopic Monitoring in Reaction Optimization and Mechanistic Studies
In the synthesis of complex heterocyclic compounds such as substituted isoquinolines, the ability to monitor reaction progress in real-time is invaluable for both process optimization and for gaining a deeper understanding of the underlying reaction mechanism. In situ (in the reaction mixture) spectroscopic techniques provide a continuous stream of data without the need for sampling, which can perturb the reaction conditions. youtube.com This is particularly advantageous for reactions that are sensitive to their environment, proceed rapidly, or involve transient intermediates. youtube.com The primary in situ spectroscopic methods employed in this context are Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
The application of these techniques allows for the tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species throughout the course of the reaction. youtube.comyoutube.com This kinetic data is crucial for optimizing reaction parameters such as temperature, pressure, catalyst loading, and reagent addition rates to maximize yield and minimize impurities. youtube.com Furthermore, the identification of intermediates can provide critical evidence to support or refute a proposed reaction mechanism. thieme-connect.deyoutube.com
For the synthesis of a polysubstituted isoquinoline, such as this compound, where multiple reaction steps might be involved or side reactions are possible, in situ monitoring is a powerful tool. For instance, in a potential synthesis involving the condensation of a substituted o-tolualdehyde derivative with a nitrile, followed by cyclization and subsequent halogenation, each step could be monitored to ensure completion and to identify the optimal conditions for each transformation. nih.gov
In Situ FTIR Spectroscopy for Reaction Monitoring
In situ FTIR spectroscopy is particularly well-suited for monitoring changes in functional groups during a reaction. youtube.com By inserting a probe directly into the reaction vessel, characteristic infrared absorption bands of reactants, intermediates, and products can be tracked over time. youtube.com The intensity of these bands is proportional to the concentration of the respective species, allowing for the generation of real-time concentration profiles. youtube.comnih.gov
Consider a hypothetical reaction to form a precursor to this compound. The progress of such a reaction could be monitored by observing the disappearance of the nitrile (-C≡N) stretching band of a reactant and the appearance of a C=N stretching band of an intermediate imine, followed by the emergence of characteristic aromatic ring vibrations of the isoquinoline product.
Table 1: Illustrative In Situ FTIR Data for a Hypothetical Isoquinoline Synthesis
| Time (minutes) | Reactant A (-C≡N peak area) | Intermediate B (C=N peak area) | Product C (Aromatic ring peak area) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.20 | 0.05 |
| 20 | 0.50 | 0.35 | 0.15 |
| 30 | 0.25 | 0.40 | 0.35 |
| 40 | 0.10 | 0.30 | 0.60 |
| 50 | 0.05 | 0.15 | 0.80 |
| 60 | <0.01 | <0.01 | 0.99 |
This table is illustrative and demonstrates the type of data that can be obtained from in situ FTIR monitoring. The peak areas are normalized for clarity.
This data allows chemists to determine the reaction endpoint accurately, avoiding unnecessarily long reaction times or premature quenching. It also provides insights into the reaction kinetics, helping to identify the rate-determining step and the influence of various parameters on the reaction rate. youtube.com
In Situ NMR Spectroscopy for Mechanistic Elucidation
While FTIR is excellent for tracking functional group changes, in situ NMR spectroscopy provides more detailed structural information about the species present in the reaction mixture. acs.org This technique is particularly powerful for identifying and characterizing transient intermediates, which is often key to understanding the reaction mechanism. nih.govacs.org For complex reactions, such as those involving rearrangements or multiple competing pathways, in situ NMR can be indispensable. acs.org
In the context of substituted isoquinoline synthesis, in situ NMR could be used to follow the transformation of starting materials by monitoring the chemical shifts and coupling constants of specific protons or carbon atoms. For example, the formation of the isoquinoline ring would result in a distinct set of aromatic signals with characteristic shifts and splitting patterns.
Table 2: Hypothetical In Situ ¹H NMR Data for a Key Intermediate in Isoquinoline Synthesis
| Species | Proton | Chemical Shift (ppm) | Multiplicity |
| Reactant X | -CH₃ | 2.45 | s |
| Ar-H | 7.20-7.50 | m | |
| Intermediate Y | =CH- | 6.80 | d |
| -CH₃ | 2.60 | s | |
| Ar-H | 7.60-7.90 | m | |
| Product Z | C4-CH₃ | 2.85 | s |
| H-3 | 8.10 | s | |
| Ar-H | 7.70-8.30 | m |
This table is a hypothetical representation of ¹H NMR data that could be used to track the progress of a reaction and identify key species. s = singlet, d = doublet, m = multiplet.
By integrating the signals corresponding to the different species, their relative concentrations can be determined as a function of time, providing detailed kinetic information. nih.gov This data is invaluable for constructing a comprehensive mechanistic picture of the reaction.
Computational Chemistry and Theoretical Investigations of 8 Bromo 1 Chloro 4 Methylisoquinoline
Application of Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 8-Bromo-1-chloro-4-methylisoquinoline. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.
The electronic properties of isoquinoline (B145761) derivatives are significantly influenced by the nature and position of substituents on the heterocyclic ring. nih.gov For this compound, the electron-withdrawing effects of the bromine and chlorine atoms, combined with the electron-donating nature of the methyl group, create a unique electronic profile. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which indicates regions of positive and negative charge on the molecule's surface. These calculations would likely show a region of high electron density around the nitrogen atom, making it a potential site for electrophilic attack or protonation. Conversely, the areas near the halogen atoms would exhibit a degree of positive electrostatic potential, known as a σ-hole, which can lead to specific non-covalent interactions. medjchem.com
Furthermore, Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction. wikipedia.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are critical descriptors of a molecule's reactivity and kinetic stability. nih.gov In general, a smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO would likely be distributed over the isoquinoline ring system, while the LUMO would also be located on the ring, with significant contributions from the carbon atoms bonded to the halogens. The precise energies and distributions would be influenced by the interplay of the substituents. rsc.org
Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |
Note: These values are hypothetical and based on trends observed in similar halogenated heterocyclic compounds. Actual values would require specific DFT calculations.
Molecular Modeling and Conformational Analysis of Halogenated Methylisoquinolines
Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of molecules. For this compound, which is a relatively rigid molecule, conformational analysis would primarily focus on the orientation of the methyl group and any potential, albeit minor, puckering of the isoquinoline ring.
Computational methods can be used to perform a systematic search of the potential energy surface to identify the most stable conformer. researchgate.net For this molecule, it is expected that the lowest energy conformation would have the methyl group oriented to minimize steric hindrance with the adjacent hydrogen atom. The planarity of the isoquinoline ring system is a key feature, and any deviations from planarity due to substituent effects could be quantified through these calculations. nih.gov
Molecular dynamics (MD) simulations can also be employed to study the dynamic behavior of the molecule in different environments, such as in solution. These simulations provide insights into how the molecule interacts with solvent molecules and can reveal information about its flexibility and the accessibility of different reactive sites.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, Mass Fragmentation Patterns)
Computational chemistry offers powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. ualberta.catsijournals.com By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy, especially when benchmarked against experimental data for similar compounds. mdpi.comnih.gov For this compound, the predicted chemical shifts would be influenced by the electronic effects of the substituents. The aromatic protons and carbons would show characteristic shifts based on their position relative to the nitrogen atom and the halogen and methyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | - | ~150 |
| C3 | ~7.8 | ~122 |
| C4 | - | ~145 |
| C4-CH₃ | ~2.6 | ~20 |
| C5 | ~7.9 | ~128 |
| C6 | ~7.5 | ~127 |
| C7 | ~8.1 | ~135 |
| C8 | - | ~120 |
| C4a | - | ~130 |
| C8a | - | ~138 |
Note: These values are hypothetical and serve as an illustration. Actual assignments would require experimental data and detailed computational analysis.
Mass Fragmentation Patterns: The fragmentation of molecules in a mass spectrometer can also be modeled using computational methods. By calculating the energies of different potential fragment ions, it is possible to predict the most likely fragmentation pathways. nih.gov For this compound, the presence of bromine and chlorine atoms would lead to a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. libretexts.org Common fragmentation pathways for isoquinoline alkaloids often involve the loss of small molecules or radicals from the substituent groups. nih.gov
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. researchgate.net For this compound, theoretical studies could elucidate the mechanisms of various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, or reactions involving the nitrogen atom.
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants. This information provides a quantitative measure of the reaction's feasibility and can help to explain observed regioselectivity and stereoselectivity. acs.org For instance, theoretical calculations could predict whether a nucleophile would preferentially attack at the C1 position (bearing the chlorine) or other positions on the ring, and explain the underlying electronic and steric factors.
Applications As Synthetic Intermediates and Building Blocks in Advanced Chemical Synthesis
Role in the Modular Synthesis of Complex Nitrogen-Containing Heterocyclic Systems
The presence of two different halogen atoms on the isoquinoline (B145761) scaffold is the key to its role in the modular synthesis of complex nitrogen-containing heterocycles. mdpi.com The chlorine atom at the C-1 position and the bromine atom at the C-8 position exhibit distinct reactivities, enabling chemists to perform selective, stepwise modifications to the core structure. This orthogonal reactivity allows for the controlled and predictable assembly of intricate molecular architectures.
The chlorine atom at the 1-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is due to the electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the intermediate Meisenheimer complex. Consequently, the chloro group can be readily displaced by a wide range of nucleophiles. In contrast, the bromine atom at the 8-position, located on the benzenoid ring, is significantly less reactive towards SNAr but is an ideal handle for various transition-metal-catalyzed cross-coupling reactions. youtube.com
This differential reactivity enables a powerful modular approach. For instance, a nucleophile can be introduced at the C-1 position first, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Buchwald-Hartwig, or Sonogashira reaction, at the C-8 position. mdpi.com This sequential strategy provides a robust and flexible method for constructing highly substituted isoquinoline derivatives that would be difficult to access through other means.
| Position | Halogen | Primary Reaction Type | Typical Reagents/Catalysts | Introduced Moiety |
|---|---|---|---|---|
| C-1 | -Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Alcohols (R-OH), Thiols (R-SH) | Amino, alkoxy, or thioether groups |
| C-8 | -Br | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald-Hartwig), Alkynes (Sonogashira) | Aryl, heteroaryl, amino, or alkynyl groups |
Precursors for the Development of Novel Organic Materials
The unique electronic properties and rigid, planar structure of the isoquinoline ring system make it an attractive scaffold for the development of novel organic materials. evitachem.com Functionalized isoquinolines and related heterocycles have been investigated for applications in fields such as organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). smolecule.com
This compound serves as an excellent precursor for such materials due to its capacity for dual functionalization. The halogen atoms act as synthetic handles to attach various electro-active or photo-active groups. For example, electron-donating or electron-withdrawing moieties can be systematically introduced at the C-1 and C-8 positions to precisely tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge transport, emission color, and efficiency in electronic devices.
Furthermore, the bromo and chloro groups can be used to incorporate polymerizable functionalities, allowing the isoquinoline core to be integrated into larger macromolecular structures. This approach enables the creation of conjugated polymers with tailored optical and electronic characteristics for advanced material science applications. smolecule.com
Contribution to Scaffold Diversity Generation for Chemical Libraries and Probe Synthesis
In drug discovery and chemical biology, the generation of chemical libraries containing a wide diversity of structures is essential for identifying new therapeutic agents and biological probes. u-strasbg.fr A scaffold is a core molecular structure that can be systematically decorated with a variety of substituents to rapidly produce a large number of analog compounds. researchgate.net
This compound is an ideal scaffold for generating chemical library diversity. u-strasbg.fr Its two orthogonally reactive sites (C-1 chloro and C-8 bromo) allow for a combinatorial approach to synthesis. A library of diverse nucleophiles can be reacted at the C-1 position, and for each of these products, a second library of diverse building blocks (e.g., boronic acids or amines) can be introduced at the C-8 position via cross-coupling. mdpi.comnih.gov This "two-dimensional" diversification strategy can generate a vast number of unique compounds from a relatively small set of starting materials.
This method is highly efficient for exploring the structure-activity relationships (SAR) of isoquinoline-based compounds. By systematically varying the substituents at both positions, chemists can probe how different functional groups influence a molecule's biological activity, leading to the optimization of lead compounds in drug development programs.
| Scaffold | Building Block Set A (for C-1 via SNAr) | Building Block Set B (for C-8 via Cross-Coupling) | Resulting Library |
|---|---|---|---|
| This compound | Morpholine | Phenylboronic acid | 1-(Morpholin-4-yl)-8-phenyl-4-methylisoquinoline |
| Ethanol | Aniline | 1-Ethoxy-8-(phenylamino)-4-methylisoquinoline | |
| Piperidine | 4-Methoxyphenylboronic acid | 1-(Piperidin-1-yl)-8-(4-methoxyphenyl)-4-methylisoquinoline |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 8-bromo-1-chloro-4-methylisoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, 8-bromo-7-methoxyisoquinoline derivatives are prepared using PdCl₂/CuI catalysts under nitrogen with alkynes (e.g., 1-hexyne) in dry toluene, followed by purification via silica gel column chromatography . Optimization involves adjusting reaction time (e.g., 12–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Post-synthesis, purification is critical; techniques like column chromatography (hexane/ethyl acetate gradients) yield high-purity products .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For similar brominated isoquinolines, aromatic protons resonate at δ 7.5–8.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine/chlorine .
- X-ray Crystallography : Single-crystal X-ray diffraction (at 150 K) resolves molecular geometry. SHELX software refines structures, with weak intermolecular interactions (e.g., C–H⋯π) analyzed for packing behavior .
Q. How can researchers ensure purity and stability during storage of halogenated isoquinolines?
- Methodological Answer :
- Purification : Use silica gel chromatography to remove byproducts (e.g., unreacted starting materials).
- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via periodic HPLC analysis (C18 columns, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
- Methodological Answer : Challenges include weak diffraction due to low crystal quality or disorder from halogen atoms. Solutions:
- Crystallization : Optimize solvent evaporation (e.g., chloroform) to grow high-quality crystals .
- Refinement : Use SHELXL for anisotropic displacement parameters. For example, in 4-bromo-8-methoxyquinoline, non-hydrogen atoms show coplanarity (r.m.s. deviation = 0.0242 Å), resolved via riding models for H atoms .
- Handling Weak Interactions : Analyze C–H⋯π(arene) interactions (3.8–4.2 Å) to interpret supramolecular packing .
Q. How can mechanistic studies elucidate halogen-dependent reactivity in substitution reactions?
- Methodological Answer :
- Kinetic Experiments : Compare reaction rates of bromo- vs. chloro-substituted analogs under identical conditions (e.g., SNAr reactions).
- DFT Calculations : Model transition states to predict regioselectivity. For example, bromine’s larger atomic radius may sterically hinder nucleophilic attack at C-8 vs. C-1 .
- Isotopic Labeling : Use ⁸¹Br/³⁷Cl isotopes to track substitution pathways via MS/MS fragmentation .
Q. How do substitution patterns influence structure-activity relationships (SAR) in halogenated isoquinolines?
- Methodological Answer :
- Comparative SAR Table :
| Substituent Positions | Biological Activity (Example) | Key Reference |
|---|---|---|
| 8-Br, 1-Cl, 4-Me | Enhanced kinase inhibition | |
| 5-Br, 1,3-diCl | Antiviral activity (HIV) | |
| 6-Br, 2-Cl, 4-Me | Altered solubility/reactivity |
- Methodology : Synthesize analogs with systematic halogen/methyl variations. Test bioactivity in enzyme assays (e.g., IC₅₀ measurements) and correlate with electronic (Hammett σ) and steric parameters .
Q. How should contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time).
- Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and quantify batch-to-batch compound purity via HPLC.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in 8-bromo derivative cytotoxicity may arise from impurity interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
